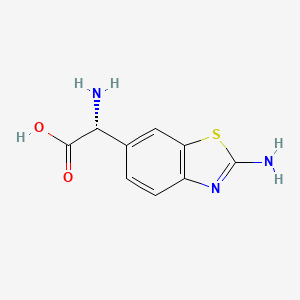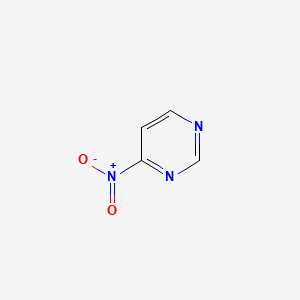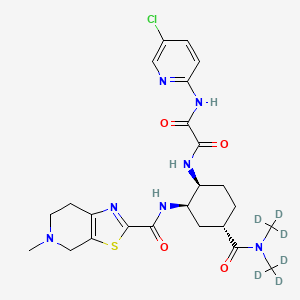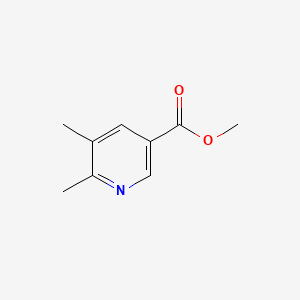
Methyl 5,6-dimethylnicotinate
Übersicht
Beschreibung
Methyl 5,6-dimethylnicotinate is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . . The IUPAC name for this compound is methyl 5,6-dimethylnicotinate .
Synthesis Analysis
The synthesis of Methyl 5,6-dimethylnicotinate involves a reaction with potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane at 110 degrees Celsius for 16 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code for Methyl 5,6-dimethylnicotinate is 1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving Methyl 5,6-dimethylnicotinate are not detailed in the search results, the synthesis process mentioned above gives some insight into its reactivity .Physical And Chemical Properties Analysis
Methyl 5,6-dimethylnicotinate is a liquid at room temperature . . The compound should be stored at temperatures between 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Epigenetic Landscape Alteration by Solvents
Solvents like Dimethyl Sulfoxide (DMSO) have been shown to induce significant changes in cellular processes and the epigenetic landscape, which includes alterations in DNA methylation patterns. These changes are critical in understanding cellular responses and could be relevant when considering the biochemical pathways in which Methyl 5,6-dimethylnicotinate might participate. DMSO's impact on DNA methylation suggests that related compounds could also influence epigenetic modifications, highlighting a potential area of application for Methyl 5,6-dimethylnicotinate in epigenetic studies (Verheijen et al., 2019).
Chemical Exchange Saturation Transfer MRI
A novel approach to monitoring gene expression involves the use of thymidine analogs for imaging herpes simplex virus type-1 thymidine kinase (HSV1-tk) reporter gene expression using chemical exchange saturation transfer MRI. This method highlights the potential of nucleoside analogs in creating imaging probes for biological research, suggesting that derivatives like Methyl 5,6-dimethylnicotinate could be engineered for similar purposes to trace and study gene expression noninvasively (Bar‐Shir et al., 2013).
Methylation Studies in Cancer Research
DNA methylation plays a crucial role in the regulation of gene expression and carcinogenesis. Studies have highlighted the importance of understanding DNA methylation patterns in cancer, which could be an area where Methyl 5,6-dimethylnicotinate might find application. The compound's potential effects on DNA methylation could provide insights into gene regulation mechanisms, offering a pathway to investigate its role in cancer research and the development of therapeutic strategies (Das & Singal, 2004).
Antioxidant and Antihyperglycemic Agents
Research on compounds containing pyrazole and indenone rings has shown significant antioxidant and antihyperglycemic activities. While these studies do not directly mention Methyl 5,6-dimethylnicotinate, they highlight the potential of structurally similar compounds in medicinal chemistry for developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).
Safety And Hazards
Methyl 5,6-dimethylnicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 5,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYVDJYSYAEPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207424 | |
| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dimethylnicotinate | |
CAS RN |
1174028-18-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


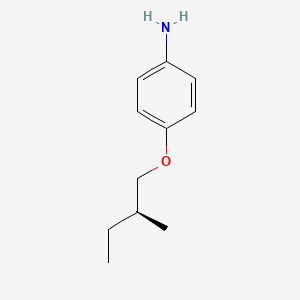
![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

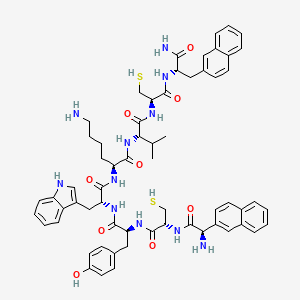
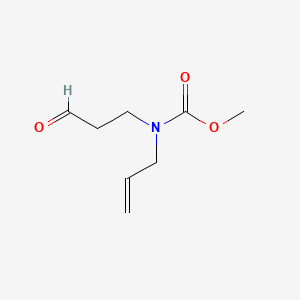
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
